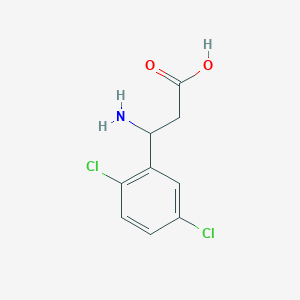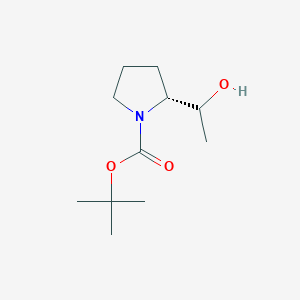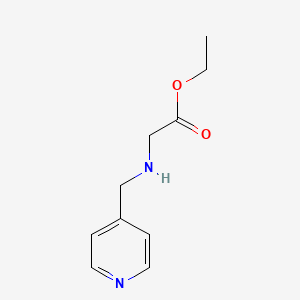
2'-Chlorobiphenyl-2-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chlorobiphenyl-2-methylamine is an organic compound with the molecular formula C13H12ClN. It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and a methylamine group is attached to the 2 position of the biphenyl structure. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which are known for their stability and persistence in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chlorobiphenyl-2-methylamine typically involves the reaction of 2-chlorobiphenyl with methylamine. One common method includes the use of a Grignard reagent, where 2-chlorobiphenyl is reacted with methylmagnesium bromide to form the corresponding biphenyl intermediate. This intermediate is then treated with methylamine under controlled conditions to yield 2’-Chlorobiphenyl-2-methylamine .
Industrial Production Methods
Industrial production of 2’-Chlorobiphenyl-2-methylamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chlorobiphenyl-2-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated biphenyls or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions include various biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-Chlorobiphenyl-2-methylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 2’-Chlorobiphenyl-2-methylamine involves its interaction with cellular components, particularly enzymes and receptors. The compound can bind to specific molecular targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobiphenyl: A simpler analog without the methylamine group.
4-Chlorobiphenyl: Another chlorinated biphenyl with the chlorine atom at the 4 position.
2,2’-Dichlorobiphenyl: A compound with two chlorine atoms at the 2 and 2’ positions.
Uniqueness
2’-Chlorobiphenyl-2-methylamine is unique due to the presence of both a chlorine atom and a methylamine group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions .
Propriétés
Numéro CAS |
876170-46-6 |
|---|---|
Formule moléculaire |
C13H12ClN |
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
[2-(2-chlorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H12ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H,9,15H2 |
Clé InChI |
CQHFRBPHEMVDPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride](/img/structure/B8271332.png)






![tert-butyl N-[(2R)-2-hydroxy-2-phenylethyl]carbamate](/img/structure/B8271386.png)


![[1-(3-Methylphenyl)cyclopropyl]methanol](/img/structure/B8271415.png)


